Phosphine, bis(3-methylphenyl)phenyl-
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Overview
Description
Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three carbon atoms. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, bis(3-methylphenyl)phenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of a chlorophosphine with an organomagnesium reagent, leading to the formation of the desired phosphine compound . For example, the reaction of bis(3-methylphenyl)chlorophosphine with phenylmagnesium bromide can yield phosphine, bis(3-methylphenyl)phenyl-.
Industrial Production Methods
Industrial production of phosphine, bis(3-methylphenyl)phenyl- typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphine, bis(3-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Phosphine, bis(3-methylphenyl)phenyl- has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of phosphine, bis(3-methylphenyl)phenyl- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, interacting with electrophilic metal centers to facilitate the reaction process.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Bis(4-methylphenyl)phenylphosphine: Similar structure but with different methyl group positions.
Uniqueness
Phosphine, bis(3-methylphenyl)phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties compared to other similar compounds .
Properties
CAS No. |
18803-08-2 |
---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
bis(3-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
InChI Key |
KQWVREMBQSAIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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